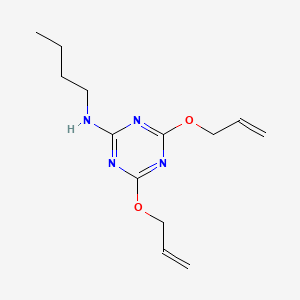

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine

Description

Properties

CAS No. |

53973-02-7 |

|---|---|

Molecular Formula |

C13H20N4O2 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

N-butyl-4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C13H20N4O2/c1-4-7-8-14-11-15-12(18-9-5-2)17-13(16-11)19-10-6-3/h5-6H,2-4,7-10H2,1H3,(H,14,15,16,17) |

InChI Key |

PUGZOQMKGQYAGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)OCC=C)OCC=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions on a 1,3,5-triazine core, particularly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as a versatile starting material. The chlorine atoms on cyanuric chloride are sequentially substituted by nucleophiles such as allyloxy groups and amines under controlled conditions.

Stepwise Synthesis Approach

Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted with allyl alcohol to introduce allyloxy groups at positions 4 and 6.

Allyloxy Substitution: The reaction of cyanuric chloride with allyl alcohol is carried out in the presence of a base (e.g., potassium carbonate or sodium carbonate) to facilitate substitution of chlorine atoms by allyloxy groups. The reaction is typically performed at low temperature (0 °C to room temperature) to control the substitution and avoid polysubstitution.

Introduction of N-Butylamine: After the introduction of the two allyloxy groups, the remaining chlorine atom at position 2 is substituted by N-butylamine. This step is generally conducted at room temperature or slightly elevated temperatures to ensure complete substitution.

Purification: The resulting product, 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine, is isolated by standard purification techniques such as crystallization or chromatography.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Allyloxy substitution | Cyanuric chloride + 2 equiv allyl alcohol + base (K2CO3 or Na2CO3) | 0 °C to RT | THF or DMF | 60-88 | Best yields with sodium carbonate in THF at 0 °C |

| N-Butylamine substitution | Intermediate + 1 equiv N-butylamine | RT to 40 °C | THF or DMF | 50-75 | Reaction time 1-5 hours |

| Purification | Crystallization or chromatography | - | - | - | Product isolated as white precipitate |

Alternative Methods and Catalysts

Microwave-Assisted Synthesis: Recent studies have shown that microwave irradiation can accelerate the substitution reactions on the triazine ring, reducing reaction times from hours to minutes while maintaining comparable yields (50-70%) and purity. This method uses potassium carbonate as a base and THF as solvent under microwave power of 50-60 W.

Base Variations: Sodium carbonate has been found to give higher yields (up to 73%) compared to potassium carbonate (around 23%) in similar substitution reactions, indicating the importance of base choice in optimizing synthesis.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for these nucleophilic substitutions due to their ability to dissolve both reactants and facilitate nucleophilic attack.

Mechanistic Insights

The substitution mechanism involves nucleophilic attack by the alkoxide ion (from allyl alcohol) or the amine on the electrophilic carbon atoms of the triazine ring bearing chlorine substituents. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, favored by the electron-deficient nature of the triazine ring.

Research Findings and Optimization Data

Effect of Base on Yield

| Base Used | Yield of Allyloxy Substituted Intermediate (%) | Yield of Final Product (%) | Remarks |

|---|---|---|---|

| Sodium carbonate | 73 | 65 | Higher yield, better purity |

| Potassium carbonate | 23 | 50 | Lower yield, longer reaction times |

| Sodium hydroxide | Not reported | Not reported | Can cause side reactions |

Solvent and Temperature Optimization

| Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|

| Tetrahydrofuran | 0 | 88 | Optimal for allyloxy substitution |

| Dimethylformamide | 25 | 54-70 | Moderate yields |

| Ethanol | 25 | <50 | Less effective |

Microwave Irradiation Effects

| Reaction Time | Power (W) | Yield (%) | Notes |

|---|---|---|---|

| 60 seconds | 50-60 | 60-70 | Significant reduction in time |

| Conventional | 1-5 hours | 50-75 | Longer reaction times |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Nucleophilic Substitution | Cyanuric chloride, allyl alcohol, N-butylamine, Na2CO3 | 0 °C to RT, THF solvent | 60-88 | High yield, well-established | Longer reaction times |

| Microwave-Assisted Synthesis | Same as above | Microwave irradiation, 50-60 W, 60 s | 60-70 | Rapid synthesis | Requires microwave equipment |

| Base Variation | Sodium carbonate vs potassium carbonate | RT, THF or DMF | Up to 73 | Improved yields with Na2CO3 | Sensitivity to base choice |

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

Substitution: The allyloxy groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazine derivatives.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Polymer Science

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine has been utilized in the development of advanced polymer materials. Its ability to participate in copolymerization reactions allows for the creation of materials with enhanced properties. For instance, studies have shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength.

Case Study:

A recent study demonstrated the synthesis of organic phosphorescent scintillation materials using 4,6-bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine as a monomer. The resulting copolymers exhibited excellent X-ray-excited phosphorescence, indicating potential applications in radiation detection technologies .

Agricultural Applications

This compound has also been investigated for its potential use as a herbicide or pesticide. Its triazine structure is known for its herbicidal properties, particularly against broadleaf weeds. Research indicates that derivatives of triazine compounds can inhibit photosynthesis in target plants.

Case Study:

In agricultural trials, formulations containing 4,6-bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine showed effective weed control in various crops without significant phytotoxicity to the plants. This suggests its viability as a selective herbicide .

Pharmaceutical Development

The compound's triazine core has attracted attention in medicinal chemistry due to its potential biological activity. Research is ongoing to explore its efficacy as an anti-cancer agent or as part of drug delivery systems.

Case Study:

Preliminary studies have indicated that modifications of 4,6-bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine can enhance bioavailability and target specificity for certain cancer cells. This opens avenues for further investigation into its role in targeted cancer therapies .

Summary of Applications

Mechanism of Action

The mechanism of action of 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The allyloxy groups and the triazine ring play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Chloro-Substituted Triazinamines

Anilazine (4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine):

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine (Compound 4 in ):

Alkoxy-Substituted Triazinamines

- 4,6-Diethoxy-N-(4-isoxazolinylphenyl)-1,3,5-triazin-2-amine (): Substituents: Ethoxy groups (positions 4,6) and isoxazoline-linked phenyl. Activity: Antimicrobial properties against Gram-positive bacteria.

Aryl/Heteroaryl-Substituted Triazinamines

Sulfur-Containing Triazinamines

Physicochemical Properties

Biological Activity

4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine (CAS 53973-02-7) is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on anti-cancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine features a triazine ring substituted with allyloxy groups and a butyl chain. This configuration is significant for its biological interactions.

Anti-Cancer Activity

Research indicates that triazine derivatives exhibit notable anti-cancer properties. For instance, studies have shown that various triazine compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study examining the anti-proliferative effects of triazine derivatives, it was found that substitutions on the triazine core significantly influenced activity. Compounds with piperidine or benzylamine moieties demonstrated enhanced anti-cancer effects compared to their analogs. For example, a related compound exhibited IC50 values of 3.29 µM in MCF-7 cells and 3.64 µM in HCT-116 cells, indicating potent activity against these cancer types .

Table 1: Anti-Cancer Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | MCF-7 | 3.29 |

| 4b | HCT-116 | 3.64 |

| 4n | MCF-7 | 6.10 |

| 4n | HCT-116 | 4.54 |

Antimicrobial Activity

Triazine compounds have also been explored for their antimicrobial properties. The structural characteristics of these compounds allow them to interact with microbial targets effectively.

Research Findings:

A series of triazine derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some exhibiting potency comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Selected Triazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 100 |

| Compound C | Pseudomonas aeruginosa | 200 |

The biological activity of triazine derivatives is often attributed to their ability to bind to specific cellular targets, modulating pathways involved in cell proliferation and survival. For example, some compounds have been shown to interact with estrogen receptors, influencing cancer cell growth .

Q & A

Basic: What is the recommended methodology for synthesizing 4,6-Bis(allyloxy)-N-butyl-1,3,5-triazin-2-amine?

The synthesis involves sequential nucleophilic substitution on cyanuric chloride. A typical protocol includes:

Stepwise Substitution : React cyanuric chloride with N-butylamine in a dichloromethane (DCM) solvent at 0°C, using Hünig’s base to deprotonate the amine and facilitate substitution .

Allyloxy Group Introduction : Substitute the remaining chlorine atoms with allyloxy groups using allyl alcohol and a base (e.g., NaH or KOH) under controlled temperatures (0–25°C) .

Purification : Use silica gel column chromatography with gradient elution (e.g., 2→40% ethyl acetate in hexanes) to isolate the product .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to avoid di-/tri-substituted byproducts.

Basic: What analytical techniques are critical for characterizing this compound?

NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and purity. For example, allyloxy protons appear as distinct multiplets (~4.5–5.5 ppm), and triazine carbons resonate between 150–170 ppm .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for : 289.1525 g/mol) .

LC-MS : Assess purity and detect intermediates (retention time and fragmentation patterns) .

Basic: What safety protocols are essential when handling this compound?

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators (US) or ABEK-P2 (EU) for particulate/organic vapor protection .

Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

Emergency Measures :

- Skin Contact : Wash with soap and water; seek medical attention if irritation persists .

- Eye Exposure : Rinse with water for ≥15 minutes .

Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). No carcinogenicity reported per IARC/OSHA .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Temperature Control : Maintain 0°C during initial substitution to prevent over-reaction. Gradual warming to room temperature ensures controlled mono-substitution .

Base Selection : Hünig’s base (DIPEA) minimizes side reactions compared to stronger bases like NaOH .

Solvent Effects : Polar aprotic solvents (e.g., DCM or THF) enhance nucleophilicity of allyl alcohol.

Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate allyloxy substitution .

Advanced: How can computational methods predict the compound’s reactivity or stability?

DFT Calculations : Model tautomerization or degradation pathways (e.g., allyloxy group rearrangement under thermal stress) .

NMR Chemical Shift Prediction : Tools like Gaussian or ACD/Labs can simulate and shifts to validate experimental data .

Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Advanced: What are potential applications in materials science or catalysis?

Corrosion Inhibition : Analogous triazine derivatives (e.g., pyrazolyl-triazines) show efficacy as inhibitors for carbon steel via adsorption mechanisms. Electrochemical impedance spectroscopy (EIS) and weight loss studies can validate performance .

Polymer Crosslinking : Allyloxy groups may enable photopolymerization or thermal curing in resins. Test via DSC or FTIR monitoring of crosslink density.

Ligand Design : Explore coordination chemistry with transition metals (e.g., Pd or Cu) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.